molecular formula C7H6N4O3 B13518420 2-Azido-4-methoxy-1-nitrobenzene

2-Azido-4-methoxy-1-nitrobenzene

Cat. No.: B13518420
M. Wt: 194.15 g/mol
InChI Key: UXRRUXBCWBBRST-UHFFFAOYSA-N
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Description

2-Azido-4-methoxy-1-nitrobenzene is an organic compound with the molecular formula C7H6N4O3 It is a derivative of benzene, featuring azido, methoxy, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-4-methoxy-1-nitrobenzene typically involves multiple steps. One common method includes:

    Methoxylation: The substitution of a hydrogen atom with a methoxy group.

These reactions often require specific conditions such as the presence of catalysts, controlled temperatures, and specific solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The processes are optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also include additional purification steps to meet the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Azido-4-methoxy-1-nitrobenzene can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Reduction: 2-Amino-4-methoxy-1-nitrobenzene.

    Substitution: Various substituted benzene derivatives.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

2-Azido-4-methoxy-1-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

    Biology: Employed in the study of azide-alkyne cycloaddition reactions, which are important in bioconjugation techniques.

    Medicine: Potential use in the development of pharmaceuticals due to its ability to form bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Azido-4-methoxy-1-nitrobenzene involves its functional groups:

Comparison with Similar Compounds

Similar Compounds

  • 2-Azido-4-methoxy-1-iodobenzene
  • 2-Azido-4-methoxy-1-chlorobenzene
  • 2-Azido-4-methoxy-1-bromobenzene

Uniqueness

The presence of both azido and nitro groups allows for diverse chemical transformations and the formation of complex molecules .

Properties

IUPAC Name

2-azido-4-methoxy-1-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N4O3/c1-14-5-2-3-7(11(12)13)6(4-5)9-10-8/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXRRUXBCWBBRST-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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